[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.: 1353947-63-3
VCID: VC8232513
InChI: InChI=1S/C11H20N2O2/c1-12(9-2-3-9)10-4-6-13(7-5-10)8-11(14)15/h9-10H,2-8H2,1H3,(H,14,15)
SMILES: CN(C1CC1)C2CCN(CC2)CC(=O)O
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid

CAS No.: 1353947-63-3

Cat. No.: VC8232513

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid - 1353947-63-3

Specification

CAS No. 1353947-63-3
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name 2-[4-[cyclopropyl(methyl)amino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C11H20N2O2/c1-12(9-2-3-9)10-4-6-13(7-5-10)8-11(14)15/h9-10H,2-8H2,1H3,(H,14,15)
Standard InChI Key PFCWTHCCPNDPSX-UHFFFAOYSA-N
SMILES CN(C1CC1)C2CCN(CC2)CC(=O)O
Canonical SMILES CN(C1CC1)C2CCN(CC2)CC(=O)O

Introduction

Chemical Identity and Molecular Characteristics

Basic Descriptors

[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a small organic molecule with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . Its IUPAC name, 2-[4-[cyclopropyl(methyl)amino]piperidin-1-yl]acetic acid, reflects a piperidine ring substituted at the 4-position with a cyclopropyl-methyl-amino group and at the 1-position with an acetic acid moiety . The compound’s SMILES notation (CN(C1CC1)C2CCN(CC2)CC(=O)O) and InChIKey (PFCWTHCCPNDPSX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .

PropertyValueSource
CAS Number1353947-63-3
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
IUPAC Name2-[4-[cyclopropyl(methyl)amino]piperidin-1-yl]acetic acid
SMILESCN(C1CC1)C2CCN(CC2)CC(=O)O
InChIKeyPFCWTHCCPNDPSX-UHFFFAOYSA-N

Structural and Conformational Analysis

Core Scaffold Features

The molecule’s piperidine ring adopts a chair conformation, with the cyclopropyl-methyl-amino group at the 4-position introducing steric constraints that may influence receptor binding . The acetic acid substituent at the 1-position provides a polar terminus capable of hydrogen bonding or salt bridge formation, a feature common in bioactive molecules targeting ion channels or enzymes .

Electronic and Steric Properties

The cyclopropyl group’s ring strain (≈27 kcal/mol) and sp³ hybridization at the nitrogen create a rigid, hydrophobic pocket, potentially enhancing binding selectivity in biological targets . The acetic acid moiety’s pKa (estimated ~4.5) suggests partial ionization at physiological pH, which could impact membrane permeability and pharmacokinetics.

Synthetic Considerations and Pathways

Retrosynthetic Analysis

While no explicit synthesis for this compound is documented, analogous piperidine-acetic acid derivatives are typically synthesized via:

  • N-Alkylation of piperidine precursors: Reaction of 4-aminopiperidine with cyclopropylmethyl halides, followed by acetic acid grafting via nucleophilic substitution .

  • Reductive amination: Condensation of ketone intermediates with cyclopropylmethylamine, followed by reduction and carboxylation .

Key Intermediate: 4-(Cyclopropyl-methyl-amino)piperidine

Synthesis of this intermediate likely involves:

  • Protection of piperidine’s amine group

  • Cyclopropylmethylation via Mitsunobu or Ullmann coupling

  • Deprotection and purification

CompoundTargetIC₅₀ (nM)LogP
6a (PMC7604827)CCR5123.1
14 (PMC7604827)CCR5242.8
20b (PMC7604827)CCR5182.5
[This compound]HypotheticalN/A1.52*
*Calculated using PubChem data

Dopamine Transporter (DAT) Modulation

Piperidine-acetic acid hybrids show atypical DAT inhibition (PMC7680422), with 3b exhibiting DAT Kᵢ = 2970 nM and σ₁ receptor affinity . The cyclopropyl moiety in [4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid may similarly stabilize DAT’s outward-facing conformation, suggesting potential psychostimulant therapeutic applications .

Research Gaps and Future Directions

Priority Investigations

  • Pharmacokinetic profiling: Assess oral bioavailability, plasma protein binding, and blood-brain barrier penetration using in vitro models.

  • Target deconvolution: High-throughput screening against GPCR, ion channel, and transporter panels.

  • Metabolic stability: Evaluate degradation pathways in human hepatocyte assays .

Synthetic Optimization Opportunities

  • Introduce fluorinated cyclopropyl variants to modulate metabolic stability

  • Explore ester prodrugs of the acetic acid moiety to enhance absorption

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